molecular formula C17H14N4OS B15169984 6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-97-8

6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B15169984
CAS No.: 917759-97-8
M. Wt: 322.4 g/mol
InChI Key: IAVYMJVIOWHPOO-UHFFFAOYSA-N
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Description

6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a unique structure combining benzothiophene, pyridine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might start with the preparation of a benzothiophene derivative, followed by its reaction with a pyridine derivative to form the desired pyrido[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific combination of benzothiophene, pyridine, and pyrimidine moieties, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds .

Properties

CAS No.

917759-97-8

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

6-(1-benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C17H14N4OS/c1-2-22-16-15-12(20-17(18)21-16)8-7-11(19-15)14-9-10-5-3-4-6-13(10)23-14/h3-9H,2H2,1H3,(H2,18,20,21)

InChI Key

IAVYMJVIOWHPOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC4=CC=CC=C4S3)N

Origin of Product

United States

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